N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide
Description
The compound N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a synthetic small molecule featuring a chromen-4-one core substituted at the 2-position with a 4-methoxyphenyl group and at the 6-position with a 1,3-benzodioxole-5-carboxamide moiety. Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties.
Properties
Molecular Formula |
C24H17NO6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H17NO6/c1-28-17-6-2-14(3-7-17)22-12-19(26)18-11-16(5-9-20(18)31-22)25-24(27)15-4-8-21-23(10-15)30-13-29-21/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
AXIOHIUJRZAEFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Core Chromenone Synthesis
The chromen-4-one core is synthesized via the Kostanecki-Robinson reaction, which cyclizes 2-hydroxyacetophenone derivatives with substituted benzaldehydes. For N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide, 2-hydroxy-5-nitroacetophenone is condensed with 4-methoxybenzaldehyde in a basic ethanol medium (e.g., NaOH or KOH) at 80–100°C. The nitro group at position 6 is subsequently reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst, achieving >85% conversion.
Key Reaction:
Benzodioxole-5-carboxamide Intermediate Preparation
1,3-Benzodioxole-5-carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂) at 60°C, followed by reaction with ammonium hydroxide to yield 1,3-benzodioxole-5-carboxamide. Alternative methods employ coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to form the amide bond directly.
Intermediate Characterization:
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
The amine-functionalized chromenone (6-amino-2-(4-methoxyphenyl)chromen-4-one) reacts with 1,3-benzodioxole-5-carboxamide via nucleophilic acyl substitution. This step requires anhydrous conditions, typically using dimethylformamide (DMF) as a solvent and triethylamine (TEA) as a base at 80°C for 12–18 hours.
Optimization Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Temperature | 80°C | Balances rate and decomposition |
| Reaction Time | 16 hours | >90% conversion |
| Base | TEA | Neutralizes HCl byproduct |
Microwave-Assisted Coupling
Recent advancements utilize microwave irradiation to accelerate the amidation step. Under microwaves (300 W, 120°C), reaction time reduces to 30 minutes with comparable yields (88–92%). This method minimizes side products like N-acylurea derivatives.
Purification and Analytical Validation
Chromatographic Techniques
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Purity is confirmed by HPLC-MS (>98%) and nuclear magnetic resonance (NMR) spectroscopy.
¹H NMR (400 MHz, DMSO-d₆):
Crystallography and X-ray Diffraction
Single-crystal X-ray analysis confirms the planar chromenone core and dihedral angle (42°) between the benzodioxole and methoxyphenyl groups, explaining steric effects during synthesis.
Industrial Scalability and Green Chemistry
Continuous Flow Reactors
VulcanChem reports a pilot-scale synthesis using continuous flow reactors, which enhance heat transfer and reduce reaction time by 40% compared to batch processes. This method achieves a throughput of 1.2 kg/day with 89% yield.
Solvent Recovery Systems
Ethanol and DMF are recycled via fractional distillation, reducing waste by 70%.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Research has identified several key biological activities associated with N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide:
1. Antimicrobial Properties
- The compound exhibits significant antimicrobial activity against various bacteria. For example:
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15.625 - 62.5 μM Enterococcus faecalis 62.5 - 125 μM Escherichia coli Resistant
These findings suggest that the compound may be effective against certain Gram-positive bacteria while showing resistance to Gram-negative strains .
2. Anti-inflammatory Activity
- This compound has been studied for its potential as a cyclooxygenase (COX) inhibitor. In vitro studies indicate that it may inhibit COX-II activity, which is relevant for the treatment of inflammatory conditions .
3. Antioxidant Activity
- The methoxy group in the structure may contribute to antioxidant properties, reducing oxidative stress and potentially preventing cellular damage .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Antimicrobial Studies : A study conducted by researchers demonstrated the efficacy of this compound against Staphylococcus aureus and Enterococcus faecalis, highlighting its potential use as an antimicrobial agent in clinical settings .
- Inflammation Models : In vivo models of inflammation have shown that compounds similar to this compound exhibit significant anti-inflammatory effects comparable to standard COX inhibitors .
- Structure–Activity Relationship (SAR) : Research has focused on understanding the SAR of this compound and its derivatives, providing insights into how structural modifications can enhance or diminish biological activity .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromen-4-One Derivatives with Varied Substituents
Compound 923191-98-4 (3,4,5-trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide)
- Core Structure : Chromen-4-one.
- Substituents :
- 2-position: 4-methoxyphenyl.
- 6-position: 3,4,5-trimethoxybenzamide.
- Key Differences: Replaces the 1,3-benzodioxole-5-carboxamide group with a trimethoxybenzamide.
Compound 1010923-71-3 (N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide)
- Core Structure : Chromen-4-one.
- Substituents :
- 2-position: 3,4-dimethoxyphenyl.
- 6-position: 1,3-benzodioxole-5-carboxamide.
- Key Differences : The 3,4-dimethoxyphenyl substituent introduces additional electron-donating groups, which could enhance π-π stacking interactions in protein binding compared to the 4-methoxyphenyl group.
Heterocyclic Core Variants
Compound 4cb (N-[4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazol-5-yl)-1,3-benzodioxole-5-carboxamide)
- Core Structure : 1,3-thiazol-5-yl.
- Substituents :
- 2-position: 4-methoxyphenyl.
- 4-position: Hydroxyl group.
- 5-position: 1,3-benzodioxole-5-carboxamide.
- Key Differences : The thiazole core replaces chromen-4-one, likely altering electronic properties and hydrogen-bonding capacity. Synthesized via catalyst-free Hantzsch cyclization with 90–95% yield, indicating efficient methodology for benzodioxole-containing analogs.
Pyrazolo-Pyridine and Other Carboxamides
Compound 1172506-80-7 (N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide)
- Core Structure : Pyrazolo-pyridine fused with chromene.
- Substituents :
- 1-position: 4-methoxybenzyl.
- 6-position: Methyl group.
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of chromenone derivatives. Its chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H17NO6 |
| Molecular Weight | 415.4 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide |
| InChI Key | VTTBTUAUSCMMRH-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to exert its effects by:
- Inhibiting Enzymes : The compound may inhibit enzymes involved in inflammatory processes and cancer progression. For instance, it has shown potential to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammation and cancer pathways .
- Modulating Receptor Activity : The compound may also bind to various receptors, altering their activity and influencing downstream signaling pathways .
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. Studies have demonstrated that it can reduce inflammation markers in vitro by inhibiting COX and LOX enzymes. This inhibition leads to decreased production of pro-inflammatory mediators .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (kidney cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition of Cholinesterases : Compounds similar to this chromenone have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment. Some derivatives showed promising IC50 values indicating effective inhibition .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs were found to have IC50 values in the micromolar range against MCF-7 cells .
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins. These studies suggest favorable interactions that could explain the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
